molecular formula C10H18ClN3O2 B13325646 3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride

3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride

Katalognummer: B13325646
Molekulargewicht: 247.72 g/mol
InChI-Schlüssel: QLDQERQMYNDMOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of 3,5-dimethylimidazolidine-2,4-dione with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various research applications .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives, while substitution reactions can produce a variety of substituted imidazolidine compounds .

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the hydrochloride salt. These features may confer unique chemical and biological properties, making it valuable for certain research applications .

Eigenschaften

Molekularformel

C10H18ClN3O2

Molekulargewicht

247.72 g/mol

IUPAC-Name

3,5-dimethyl-5-piperidin-3-ylimidazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C10H17N3O2.ClH/c1-10(7-4-3-5-11-6-7)8(14)13(2)9(15)12-10;/h7,11H,3-6H2,1-2H3,(H,12,15);1H

InChI-Schlüssel

QLDQERQMYNDMOS-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)N(C(=O)N1)C)C2CCCNC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.